molecular formula C13H17NO B13302588 1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one

1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13302588
M. Wt: 203.28 g/mol
InChI Key: BTTWEDCUUMFGEW-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones. It features a phenyl ring substituted with a methyl group and a pyrrolidine ring attached to an ethanone backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of 2-methylphenylacetic acid with pyrrolidine under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)propane: Similar structure but with a propane backbone.

Uniqueness

1-(2-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to its specific combination of a phenyl ring, methyl group, pyrrolidine ring, and ethanone backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2-methylphenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C13H17NO/c1-10-5-2-3-7-12(10)13(15)9-11-6-4-8-14-11/h2-3,5,7,11,14H,4,6,8-9H2,1H3

InChI Key

BTTWEDCUUMFGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2CCCN2

Origin of Product

United States

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